Technical Whitepaper: Chemical Structure, Physical Properties, and Analytical Profiling of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Technical Whitepaper: Chemical Structure, Physical Properties, and Analytical Profiling of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Executive Summary
In the landscape of alkaloid chemistry and drug development, pyrrolizidine alkaloids (PAs) present a complex dichotomy of potent biological activity and severe hepatotoxic liability. The compound (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol represents a critical structural variation within this class. As a fully saturated necine base (platynecine-type), it lacks the 1,2-double bond responsible for the genotoxic and hepatotoxic profiles of its unsaturated counterparts[1][2].
This technical guide provides an in-depth analysis of its chemical architecture, mechanistic metabolic pathways, and field-proven analytical workflows. It is designed for researchers and scientists requiring a rigorous, self-validating framework for isolating, quantifying, and utilizing saturated necine bases in pharmacological research.
Chemical Identity & Structural Elucidation
The core of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a saturated bicyclic pyrrolizidine ring system characterized by a nitrogen atom at the bridgehead.
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The "8-yl" Designation: In specific bicyclic nomenclature systems, the bridgehead carbon connecting the two five-membered rings is denoted as position 8 (systematically 7a in standard IUPAC). The hydroxymethyl group (-CH₂OH) is covalently bonded to this bridgehead carbon.
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The "3-Methyl" Substitution: A methyl group is situated at position 3, adjacent to the bridgehead nitrogen, introducing stereocenters that dictate the molecule's spatial conformation (typically the cis-isomer, 3R,7aR-rel).
Quantitative Data Summary
The following table consolidates the critical physical and chemical properties of the compound:
| Parameter | Specification |
| Chemical Name | (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol |
| Common Synonyms | 1H-Pyrrolizine-7a(5H)-methanol, tetrahydro-3-methyl- |
| CAS Registry Numbers | 1788873-78-8 (cis-isomer); 2411419-32-2 |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| Structural Classification | Saturated Necine Base (Platynecine-type)[1] |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (Tertiary amine nitrogen, Hydroxyl oxygen) |
Mechanistic Insights: Metabolism & Toxicity Profile
To understand the value of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol in drug development, one must understand the causality behind PA toxicity.
The hepatotoxicity of traditional PAs (e.g., retronecine or heliotridine types) is not inherent to the pyrrolizidine core itself, but rather to the presence of a 1,2-double bond [2]. When unsaturated PAs enter the liver, hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) oxidize the molecule into highly reactive dehydropyrrolizidine (pyrrolic) intermediates. These electrophilic pyrroles rapidly cross-link with nucleophilic centers in DNA and hepatic proteins, leading to veno-occlusive disease and tumorigenesis[2].
Because (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol is a hexahydropyrrolizine (fully saturated), it is physically impossible for CYP450 to dehydrogenate it into a reactive pyrrole. Instead, the tertiary amine undergoes safe N-oxidation, or the highly polar molecule is excreted directly via renal pathways[1].
Figure 1: Divergent metabolic pathways of 1,2-unsaturated vs. saturated pyrrolizidine alkaloids.
Experimental Protocols: Extraction and LC-MS/MS Quantification
The isolation of highly polar, low-molecular-weight necine bases from complex matrices requires a rigorous, self-validating analytical system. The following protocol leverages the molecule's basic tertiary amine (pKa ~8.0) to achieve high-purity extraction using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE)[1][3].
Phase 1: Acidic Extraction & Self-Validation
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Homogenization: Lyophilize and mill the biological/botanical sample. Causality: Removing water content standardizes the sample weight and maximizes the surface area for solvent penetration.
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Acidic Solvation: Extract using 0.05 M Sulfuric Acid (H₂SO₄) in 50% Methanol. Causality: The low pH environment forces the tertiary nitrogen of the pyrrolizidine core to fully protonate (forming a cation). This maximizes its solubility in the aqueous phase while precipitating lipophilic matrix interferences.
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Internal Standard Spiking: Spike the homogenate with 50 ng/mL of a stable isotope-labeled standard (e.g., Platynecine-d3). Causality: This creates a self-validating system. The internal standard corrects for analyte loss during SPE and compensates for ion suppression in the MS source, ensuring absolute quantitative trustworthiness.
Phase 2: MCX SPE Purification
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Conditioning: Pass 3 mL Methanol followed by 3 mL 0.05 M H₂SO₄ through a 150 mg MCX cartridge[1].
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Loading: Apply the acidic extract. The protonated necine base binds strongly to the sulfonic acid cation-exchange sites on the resin.
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Washing: Wash sequentially with 3 mL LC-MS grade water, then 3 mL Methanol. Causality: Water strips away highly polar neutral interferences (e.g., sugars); methanol removes hydrophobic neutral/acidic compounds (e.g., lipids, organic acids). The target compound remains immobilized via ionic bonds.
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Elution: Elute the target using 3 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH of the ammonia neutralizes the protonated amine, breaking the ionic bond with the resin, allowing the methanol to carry the purified neutral molecule into the collection tube.
Phase 3: UPLC-MS/MS Analysis
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Chromatography: Inject 2 µL of the reconstituted eluate onto a C18 UPLC column. Utilize a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)[3].
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Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. The tertiary amine readily accepts a proton in ESI+, yielding a strong [M+H]⁺ precursor ion at m/z 156.1.
Figure 2: Self-validating LC-MS/MS workflow for necine base isolation and quantification.
Applications in Drug Development
For drug development professionals, (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol serves two primary functions:
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Analytical Standard: It acts as a critical reference standard for distinguishing between toxic unsaturated PAs and non-toxic saturated PAs during the safety profiling of botanical extracts and agricultural products[2][3].
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Pharmacological Scaffold: Because it retains the rigid, nitrogen-containing bicyclic structure of pyrrolizidines but lacks the hepatotoxic 1,2-double bond, it is an ideal scaffold for synthesizing novel therapeutics (e.g., targeted kinase inhibitors or receptor antagonists) where a basic, polar hinge-binding motif is required without the associated genotoxic liabilities.
References
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Title:[cis-3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol | Source: Sigma-Aldrich | URL:
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[1] Title: Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future | Source: MDPI | URL: 1
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[2] Title: Updated risk assessment on levels of 1,2-unsaturated pyrrolizidine alkaloids (PAs) in foods | Source: Bundesinstitut für Risikobewertung (BfR) | URL: 2
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[3] Title: Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS | Source: RSC Publishing | URL: 3
